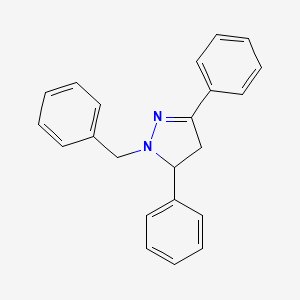![molecular formula C18H17N3O5 B14944787 4-(3,4-dihydroxy-5-methoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14944787.png)
4-(3,4-dihydroxy-5-methoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-DIHYDROXY-5-METHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridin-6-one core, which is substituted with a dihydroxy-methoxyphenyl group and a furylmethyl group. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIHYDROXY-5-METHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridin-6-one core, followed by the introduction of the dihydroxy-methoxyphenyl and furylmethyl groups through various substitution reactions. Common reagents used in these steps include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-DIHYDROXY-5-METHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones under the influence of oxidizing agents.
Reduction: The furylmethyl group can be reduced to a tetrahydrofuran derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups yields quinone derivatives, while reduction of the furylmethyl group produces tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,4-DIHYDROXY-5-METHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(3,4-DIHYDROXY-5-METHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dihydroxy-methoxyphenyl group plays a crucial role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-DIHYDROXY-5-METHOXYPHENYL)ACETIC ACID: Shares the dihydroxy-methoxyphenyl group but differs in the core structure.
5,7-DIHYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-OXO-4H-CHROMEN-3-YL HEXOPYRANOSIDE: Contains a similar phenyl group but has a different core and additional sugar moiety.
Uniqueness
4-(3,4-DIHYDROXY-5-METHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combination of the pyrazolo[3,4-b]pyridin-6-one core with the dihydroxy-methoxyphenyl and furylmethyl groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C18H17N3O5 |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
4-(3,4-dihydroxy-5-methoxyphenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H17N3O5/c1-25-15-6-10(5-14(22)17(15)24)12-7-16(23)20-18-13(12)8-19-21(18)9-11-3-2-4-26-11/h2-6,8,12,22,24H,7,9H2,1H3,(H,20,23) |
InChI-Schlüssel |
ABXJXITXTNDLHF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)O)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(tert-butylcarbamoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B14944704.png)

![Diethyl 5,5'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B14944712.png)
![2,6-dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14944715.png)
![N-[3-(4-morpholinyl)propyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B14944736.png)
![Phenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate](/img/structure/B14944748.png)
![2-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B14944756.png)


![4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,2-diol](/img/structure/B14944768.png)
![4-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14944779.png)
![1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B14944800.png)

![2-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14944816.png)
